molecular formula C24H26BrN3O3 B2503502 1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-88-1

1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2503502
CAS RN: 899971-88-1
M. Wt: 484.394
InChI Key: VEXNGFHKSKUDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C24H26BrN3O3 and its molecular weight is 484.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Spiropiperidines, including compounds similar in structure to 1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone, have been synthesized and studied for their affinity for σ1- and σ2-receptors. These studies, conducted using radioligand binding assays, have shown that certain structural variations can significantly influence the compounds' receptor affinity, leading to potential applications in neuropsychopharmacology. For instance, the presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in a specific position was found to be beneficial for high σ1-receptor affinity, suggesting a targeted approach for developing σ-receptor ligands with potential psychotropic activity (Maier & Wünsch, 2002).

Antimicrobial and Anti-inflammatory Applications

Spiro derivatives of benzoxazines, closely related to the compound , have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. The structure-activity relationship of these compounds, especially their interactions with different microbial species and inflammatory processes, underscores their potential in the development of new therapeutic agents for treating infections and inflammation. A particular compound in this category showed high antimicrobial activity against S. aureus ATCC 43300, as well as an anti-inflammatory effect superior to the reference drug diclofenac, along with high antioxidant activity, marking it as a compound of interest for further pharmacological studies (Mandzyuk et al., 2020).

Antiviral Activities and Synthesis Techniques

Compounds structurally similar to this compound have been synthesized and tested for their antiviral activities. The synthesis techniques and characterization methods for these compounds provide valuable insights into the development of potential antiviral agents. Additionally, the cytotoxicity, anti-HSV1, and anti-HAV-MBB activities of these newly synthesized heterocyclic compounds were evaluated, showing promising results for future antiviral therapies (Attaby et al., 2006).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its potential broad range of targets, it is likely that multiple pathways could be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information about this compound’s stability and target interactions, it is difficult to predict how environmental factors might influence its action .

properties

IUPAC Name

1-[9-bromo-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-3-30-19-7-4-17(5-8-19)21-15-22-20-14-18(25)6-9-23(20)31-24(28(22)26-21)10-12-27(13-11-24)16(2)29/h4-9,14,22H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNGFHKSKUDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.